5-Chlorothiazole

概要

説明

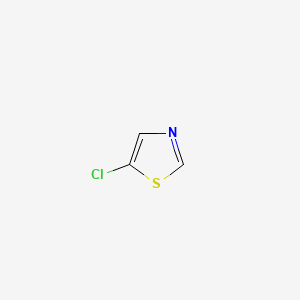

5-Chlorothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a derivative of thiazole, where a chlorine atom is substituted at the 5th position of the thiazole ring. Thiazoles are known for their biological activity and are used in various pharmaceutical and agrochemical applications.

準備方法

Synthetic Routes and Reaction Conditions: 5-Chlorothiazole can be synthesized through several methods. One common method involves the reaction of thioamides with α-haloketones. For instance, the reaction of thioacetamide with chloroacetone under acidic conditions yields this compound. Another method involves the cyclization of α-chloro-β-mercaptoacetophenone with ammonia or amines.

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of thiazole. This process involves the direct introduction of chlorine into the thiazole ring, typically using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method is favored for its simplicity and cost-effectiveness.

化学反応の分析

Types of Reactions: 5-Chlorothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: this compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, using bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation Reactions: Products include this compound sulfoxide and this compound sulfone.

Reduction Reactions: Products include dihydro-5-chlorothiazole.

科学的研究の応用

Medicinal Chemistry

5-Chlorothiazole and its derivatives are frequently utilized in the synthesis of biologically active compounds. One notable application is in the development of thiazole-based pharmaceuticals, which have shown potential as antimicrobial agents, anti-inflammatory drugs, and anticancer therapies.

Case Studies:

- Antimicrobial Activity : Research has demonstrated that compounds derived from this compound exhibit significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These findings suggest that thiazole derivatives could serve as a foundation for new antibiotic formulations .

- Anticancer Research : A study focused on the synthesis of thiazole derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide and herbicide. Its ability to interfere with plant growth processes makes it an attractive candidate for developing new agrochemicals.

Case Studies:

- Herbicidal Properties : Research indicates that this compound can inhibit the growth of certain weed species by disrupting their metabolic pathways. Field trials have shown that formulations containing this compound can effectively reduce weed biomass without adversely affecting crop yield .

- Fungicidal Activity : Several studies have highlighted the fungicidal properties of thiazole derivatives, which can protect crops from fungal pathogens. These compounds have been shown to inhibit spore germination and mycelial growth, leading to reduced disease incidence in treated plants .

Material Science

The unique properties of this compound also extend to material science, where it is used in the synthesis of polymers and coatings with enhanced performance characteristics.

Applications:

- Polymer Chemistry : this compound is used as a monomer in the production of specialty polymers that exhibit improved thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials .

- Nanomaterials : The compound is being investigated for its role in the synthesis of nanomaterials with specific electronic or optical properties. Research suggests that incorporating thiazole units into nanostructures can enhance their conductivity and photonic properties, making them suitable for electronic devices .

作用機序

The mechanism of action of 5-chlorothiazole and its derivatives varies depending on the specific application. In general, the biological activity of this compound derivatives is attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. For example, some this compound derivatives inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

類似化合物との比較

2-Chlorothiazole: Similar in structure but with the chlorine atom at the 2nd position. It has different reactivity and biological activity.

5-Bromothiazole: Similar in structure but with a bromine atom instead of chlorine. It has different physical and chemical properties.

5-Methylthiazole: Similar in structure but with a methyl group instead of chlorine. It has different reactivity and biological activity.

Uniqueness of 5-Chlorothiazole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5th position makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

生物活性

5-Chlorothiazole is a compound belonging to the thiazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a thiazole ring with a chlorine substituent, which significantly influences its biological activity. The compound can be represented structurally as follows:

This structure allows for various chemical transformations that are crucial in drug development.

Target of Action

This compound derivatives, particularly this compound-2-carboxamide, have been identified as promising structures in medicinal chemistry due to their ability to interact with multiple biological targets. These compounds often act through enzyme inhibition or receptor binding, affecting various biochemical pathways.

Mode of Action

The presence of different substituents on the thiazole ring alters the compound's activity. For instance, modifications can lead to enhanced anticancer properties by interfering with cellular processes such as proliferation and apoptosis.

Cellular Effects

Research indicates that this compound exhibits potent anticancer activity against several cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cells. The compound has been shown to inhibit cell viability significantly, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through binding interactions that may lead to enzyme inhibition and altered gene expression. This interaction is crucial for its biological effects, particularly in cancer treatment.

Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against human cancer cell lines. The results demonstrated significant cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil. The majority of tested compounds exhibited promising antitumor activity .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound-2-carboxamide | A-549 | 12.3 | Significant inhibition observed |

| This compound-2-carboxamide | Bel7402 | 10.5 | Comparable to standard drugs |

| This compound-2-carboxamide | HCT-8 | 15.0 | Effective against proliferation |

Antioxidant Properties

In vitro studies have shown that aminothiazole derivatives exhibit antioxidative properties by inhibiting lipid peroxidation. These findings suggest potential applications in neuroprotection against oxidative stress-related injuries .

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds with diverse biological activities, including:

- Anticancer agents : Its derivatives are being explored for their potential in treating various cancers.

- Antimicrobial agents : The compound shows promise in developing new antibiotics due to its ability to inhibit bacterial growth.

- Anti-inflammatory agents : Research is ongoing to evaluate its efficacy in reducing inflammation.

特性

IUPAC Name |

5-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGBTGGBNZEUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569693 | |

| Record name | 5-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-73-9 | |

| Record name | 5-Chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Chlorothiazole serves as a versatile starting material for creating diverse heterocyclic compounds, particularly those containing the thiazole ring. Its reactivity stems from the presence of chlorine, which can be readily substituted, and the inherent properties of the thiazole ring itself. For example, researchers have utilized this compound derivatives in the development of novel oxazolo[4,5-c]quinoline-4(5H)-ones and thiazolo[4,5-c]quinoline-4(5H)-ones, showcasing its potential in medicinal chemistry. []

A: Research indicates that Schiff bases derived from this compound, particularly N-bis-(salicylidene)-2-4-diamino-5-chlorothiazole and N-bis-(5methylsalicylidene)-2-4 diamino-5-chloro-thiazole, can act as ligands in the formation of metal complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). [] These Schiff bases coordinate to the metal ions through the oxygen atom of the phenolic OH group and the nitrogen atom of the azomethine group. [] The resulting complexes exhibit diverse structural characteristics, ranging from monomeric to dimeric forms, depending on the specific metal ion and ligand involved. []

A: this compound-based metal complexes have shown promise in various fields. For instance, studies have investigated their antimicrobial (antibacterial and fungicidal) and pesticidal activities. [] This suggests that these complexes could be further explored for the development of new antimicrobial agents and pesticides.

A: While the provided research doesn't delve into specific interactions of this compound itself with biological targets, there's evidence pointing to the biological relevance of its derivatives. The study mentioning "T4 Lysozyme L99A/M102H with 2-amino-5-chlorothiazole bound" suggests that a derivative of this compound, 2-amino-5-chlorothiazole, can interact with a modified version of T4 lysozyme, a well-known enzyme with antibacterial properties. [] This highlights the potential of this compound derivatives to interact with biologically relevant proteins.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。